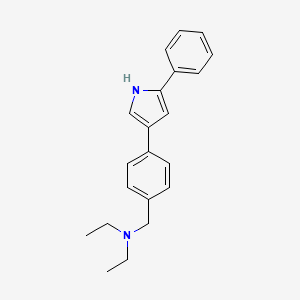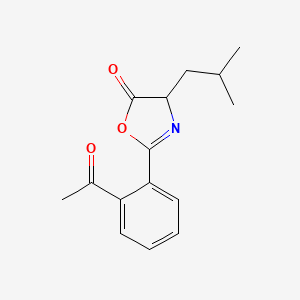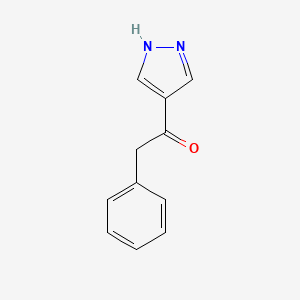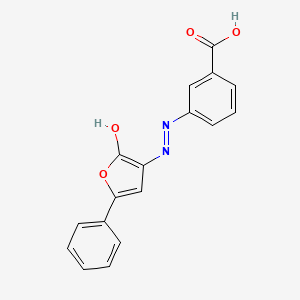
3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid is a complex organic compound with a unique structure that combines a furan ring, a hydrazone linkage, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid typically involves the condensation of 2-oxo-5-phenylfuran-3(2H)-carbaldehyde with hydrazinylbenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted benzoic acids.
Aplicaciones Científicas De Investigación
3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydrazone linkage may play a role in its biological activity by forming reversible covalent bonds with target proteins. Additionally, the furan ring and benzoic acid moiety may contribute to its overall pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinecarboxamide
- 3-(2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinyl)benzoic acid methyl ester
- 2-(2-Oxo-5-phenylfuran-3(2H)-ylidene)hydrazinylbenzoic acid
Uniqueness
This compound is unique due to its combination of a furan ring, hydrazone linkage, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the benzoic acid moiety may enhance its solubility and bioavailability compared to other hydrazone derivatives.
Propiedades
Número CAS |
62160-60-5 |
|---|---|
Fórmula molecular |
C17H12N2O4 |
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
3-[(2-hydroxy-5-phenylfuran-3-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H12N2O4/c20-16(21)12-7-4-8-13(9-12)18-19-14-10-15(23-17(14)22)11-5-2-1-3-6-11/h1-10,22H,(H,20,21) |
Clave InChI |
YOZMFKRTDAAZNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(O2)O)N=NC3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dimethyldibenzo[b,d]furan](/img/structure/B12880455.png)
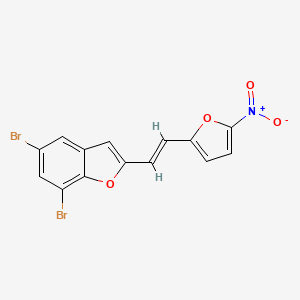

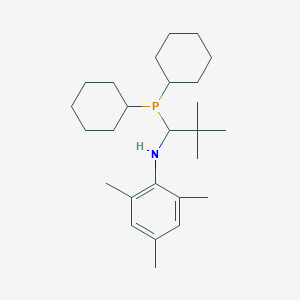
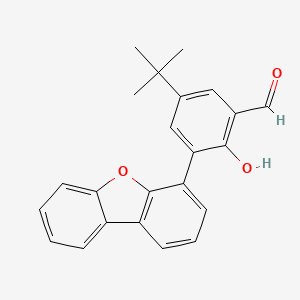

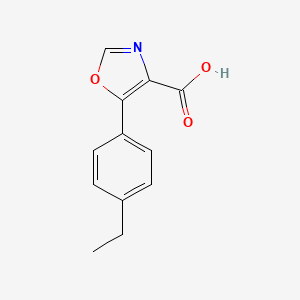
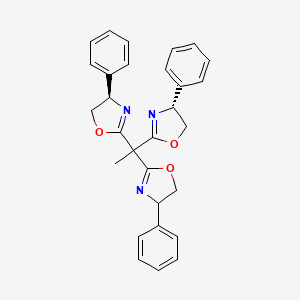

![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(Diisopropylphosphine)](/img/structure/B12880539.png)
